N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride
Description
N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride is a secondary amine hydrochloride salt with the molecular formula C₁₁H₁₆ClN·HCl and a molecular weight of 197.70 g/mol . Key physicochemical properties include:
- LogP: 3.48 (indicative of moderate lipophilicity)
- Boiling Point: 258.4 ± 15.0 °C (at 760 mmHg)
- Density: 1.0 ± 0.1 g/cm³
- Hydrogen Bond Donors/Acceptors: 1/1 .
The compound features a 3-chlorobenzyl group attached to a branched 2-methylpropanamine backbone, which may influence steric interactions and solubility. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical research .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-9(2)7-13-8-10-4-3-5-11(12)6-10;/h3-6,9,13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWNWZKATVXTSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with 2-methyl-1-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
N-(4-Chlorobenzyl)-1-phenyl-2-propanamine Hydrochloride
- Molecular Formula : C₁₇H₁₉ClN·HCl
- Key Differences :
- Substitution at the 4-position of the benzyl ring instead of 3-position.
- Presence of a phenyl group on the propanamine chain.
- Implications: The 4-chloro substituent may alter electronic distribution and receptor binding compared to the 3-chloro isomer.
N-(3-Chlorobenzyl)ethanamine Hydrochloride
Functional Group Modifications
N-(3-Ethoxybenzyl)-1-propanamine Hydrochloride
- Molecular Formula: C₁₂H₁₉NO·HCl
- Key Differences :
- Ethoxy group replaces the chloro substituent on the benzyl ring.
- Implications: Ethoxy’s electron-donating nature contrasts with chloro’s electron-withdrawing effect, altering electronic interactions with targets.
N-(3-Chlorophenethyl)-4-nitrobenzamide
Pharmacologically Active Analogues
Liproxstatin-1 Hydrochloride
- Molecular Formula : C₂₀H₂₃ClN₄·HCl
- Key Differences: Incorporates a spiro[piperidine-quinoxaline] core.
- Implications :
Pexidartinib Hydrochloride
Research Findings and Implications
- Substituent Position : The 3-chloro substitution in the target compound may balance electronic effects (electron-withdrawing) and steric bulk, optimizing interactions with hydrophobic binding pockets .
- Branching vs. Linearity : The 2-methylpropanamine branch in the target compound likely reduces metabolic degradation compared to linear analogues, enhancing plasma stability .
- Salt Form : The hydrochloride salt improves solubility, a critical factor for in vivo efficacy .
Biological Activity
N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, enzyme inhibition, and potential therapeutic applications.
Structural Characteristics
This compound has a molecular formula of CHClN- HCl and a molecular weight of approximately 217.71 g/mol. The compound features a chlorinated benzyl group and a branched propanamine structure, which may enhance its biological activity compared to simpler amines.
| Property | Details |
|---|---|
| Molecular Formula | CHClN- HCl |
| Molecular Weight | 217.71 g/mol |
| Structural Features | Chlorinated benzyl group, branched propanamine |
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that the compound may modulate neurotransmitter systems, suggesting potential applications in treating mood disorders such as depression and anxiety.
- Receptor Binding : The compound has shown potential to interact with neurotransmitter receptors, which could lead to various physiological responses. However, specific receptor targets remain to be fully elucidated.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, contributing to its pharmacological effects.
Case Study Insights
Research has demonstrated that this compound exhibits notable biological activity:
- Antidepressant Potential : Animal studies have indicated that the compound may exhibit antidepressant-like effects, potentially through serotonergic modulation.
- Antipsychotic Effects : The compound's interaction with dopaminergic pathways suggests a possible role in managing psychotic disorders.
- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes involved in neurotransmitter metabolism, further supporting its therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(3-Chlorobenzyl)-1-propanamine | CHClN | Lacks the methyl group on the propanamine chain |
| N-(4-Chlorobenzyl)-1-propanamine | CHClN | Different position of chlorine affects biological activity |
| Benzylamine | CHN | Simpler structure without chlorination |
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves reductive amination between 3-chlorobenzaldehyde and 2-methyl-1-propanamine under hydrogenation conditions, followed by HCl salt formation. Key parameters for optimization include:
- Catalyst selection : Use palladium on carbon (Pd/C) or platinum oxide (PtO₂) for efficient reduction .
- Solvent system : Polar aprotic solvents (e.g., THF or DCM) improve intermediate stability.
- Stoichiometric ratios : A 1.2:1 molar ratio of amine to aldehyde minimizes side products .
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the 3-chlorobenzyl group (δ ~4.3 ppm for CH₂) and methylpropanamine backbone .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 377.31 (C₁₉H₂₂Cl₂N₄) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times compared to standards .
Q. How can researchers address solubility challenges in biological assays?
- Methodological Answer :
- Solvent selection : Use DMSO for stock solutions (≥47.6 mg/mL) and dilute in aqueous buffers (e.g., PBS) to avoid precipitation .
- Surfactants : Add 0.1% Tween-80 or cyclodextrins to improve solubility in cell culture media .
Advanced Research Questions
Q. What strategies are effective for elucidating the compound’s mechanism of action in ferroptosis inhibition?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with GPX4 or System Xc⁻, focusing on the 3-chlorobenzyl moiety’s role in binding .
- Gene knockout models : CRISPR/Cas9-mediated deletion of GPX4 in HT-1080 cells validates target specificity via rescue experiments .
- Lipid peroxidation assays : Monitor malondialdehyde (MDA) levels via thiobarbituric acid reactive substances (TBARS) assay in ferroptosis-sensitive cell lines .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Core modifications : Replace the 2-methylpropanamine group with cyclopropylamine to evaluate steric effects on activity .
- Substituent analysis : Compare analogs with electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups on the benzyl ring using in vitro EC₅₀ values .
- Table : SAR Data from Selected Analogs
| Substituent | EC₅₀ (μM) | Target Binding Affinity (kcal/mol) |
|---|---|---|
| -Cl (Parent) | 0.12 | -9.2 |
| -NO₂ | 0.08 | -10.5 |
| -OCH₃ | 1.4 | -7.8 |
| Data derived from docking and cytotoxicity assays . |
Q. How should researchers resolve contradictions in biological data across different experimental models?
- Methodological Answer :
- Model standardization : Use isogenic cell lines (e.g., GPX4⁻/⁻ vs. wild-type) to control for genetic variability .
- Dose-response normalization : Adjust concentrations based on pharmacokinetic parameters (e.g., plasma half-life in murine models vs. human hepatocytes) .
- Meta-analysis : Pool data from independent studies (e.g., CETP inhibition vs. ferroptosis assays) using random-effects models to identify confounding variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
